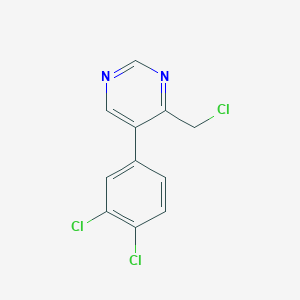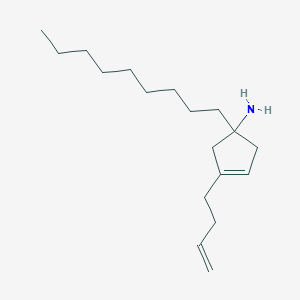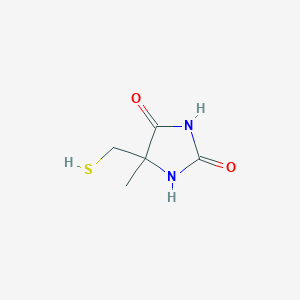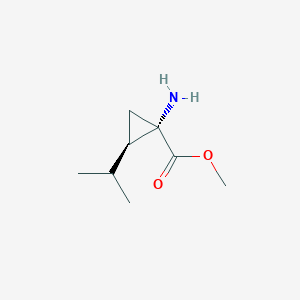
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the pyrimidine ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, which can further enhance its reactivity.
Reduction: Reduction reactions can be employed to modify the dichlorophenyl group, potentially converting it to a less reactive phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to achieve selective reduction.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can serve as intermediates for further chemical transformations or as active pharmaceutical ingredients in medicinal chemistry.
Applications De Recherche Scientifique
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-5-phenylpyrimidine: Lacks the dichlorophenyl group, resulting in different reactivity and biological activity.
4-(Bromomethyl)-5-(3,4-dichlorophenyl)pyrimidine: Contains a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and selectivity in chemical reactions.
5-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group, making it more polar and potentially more soluble in aqueous environments.
Uniqueness
4-(Chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine is unique due to the presence of both the chloromethyl and dichlorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H7Cl3N2 |
|---|---|
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
4-(chloromethyl)-5-(3,4-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl3N2/c12-4-11-8(5-15-6-16-11)7-1-2-9(13)10(14)3-7/h1-3,5-6H,4H2 |
Clé InChI |
CWGWPGITOIEMQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN=CN=C2CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)

![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)


![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)

![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)




![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
amine](/img/structure/B13084306.png)
